Journal Name:Journal of Bionic Engineering
Journal ISSN:1672-6529
IF:2.995
Journal Website:http://jbe.jlu.edu.cn/EN/volumn/current.shtml
Year of Origin:2004
Publisher:Science Press
Number of Articles Per Year:90
Publishing Cycle:Quarterly
OA or Not:Not
Dynamic inconsistency between electrochemical reaction and phase transition in Na-deficient layered cathode materials
Journal of Bionic Engineering ( IF 2.995 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.ensm.2023.102906
Electrochemical characteristics, as revealed by the charge-discharge voltage profiles, are commonly used to identify phase transitions in electrode materials during electrochemical cycling. However, such identifications are only valid under the condition of fast kinetics of phase transitions. Herein, layered Na2/3Ni0.25Mn0.75O2 with various structures, including a P3-type phase (C2/m), a P2-type structure (P63), or a mixture of P2- and P3-type phases, were synthesized through precisely controlling the heating temperature. The structural evolution and charge compensation mechanism of these cathode materials were systematically investigated upon cycling using in situ synchrotron-based characterization techniques. Very complicated phase transitions occur when these compounds are cycled between 1.5 and 4.5 V. Upon careful examination of the experimental results, it becomes evident that the phase transformations in P-type layered cathode materials exhibit significant hysteresis during high-voltage cycling, as observed at the end of charge (4.5 V) at 0.1 C, but remain undetected at a slower current density of 0.05 C, indicative of the sluggish kinetics of these transformations. The experimental results unambiguously confirm that while the shape of the voltage curves of the cathodes is consistent with the cationic-anionic redox processes, it does not match the phase transitions. These findings provide a more fundamental understanding of the hysteresis of the phase transitions in P-type layered cathode materials during high-voltage cycling.
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Highly safe aqueous rechargeable batteries via electrolyte regeneration using Pd–MnO2 catalytic cycle
Journal of Bionic Engineering ( IF 2.995 ) Pub Date: 2023-07-14 , DOI: 10.1016/j.ensm.2023.102881
Long-term operation of aqueous Zn-ion batteries causes Zn metal corrosion at the anode due to the thermodynamic instability of Zn in aqueous electrolytes, leading to significant hydrogen (H2) accumulation, which seriously endangers battery safety. Herein, we propose a self-regulating battery based on internal electrolyte-regeneration mechanisms that control H2 production/annihilation reactions automatically and effectively suppress the pressure increase and electrolyte depletion within the cell. This is accomplished by activating a water-regenerating chemical reaction between MnO2 on the cathode and H2 via a Pd catalyst, which significantly relieves the reaction's endothermicity. By electrochemically charging the cell, the resultant Mn2+ and Zn2+ ions in the electrolyte can be easily reversed to their original chemical states, i.e., MnO2 and Zn metal on the cathode and anode, respectively. This new strategy overcomes the safety challenge posed by H2 accumulation, which is one of the key hurdles to the commercialization of aqueous rechargeable batteries.
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Challenges and opportunities towards silicon-based all-solid-state batteries
Journal of Bionic Engineering ( IF 2.995 ) Pub Date: 2023-07-01 , DOI: 10.1016/j.ensm.2023.102875
Silicon-based all-solid-state batteries (Si-based ASSBs) are recognized as the most promising alternatives to lithium-based (Li-based) ASSBs due to their low-cost, high-energy density, and reliable safety. In this review, we describe in detail the electro-chemo-mechanical behavior of Si anode during cycling, including the lithiation mechanism, volume expansion, dynamic solid-electrolyte-interphase (SEI) reconstruction of Si anode, the evolution and effect of stress in Si-based ASSBs as well. We also comprehensively summarize the development of all-solid-state electrolytes (ASSEs, e.g., LiPON, sulfide, garnet, and polymer) and structural designs of Si anodes (e.g., nano-structure and composite structure) in Si-based ASSBs. Moreover, we elaborate in detail the challenges and strategies towards high-voltage cathodes of Si-based ASSBs for further construction and application of full batteries. Hence, the significant research advancements of Si-based ASSBs from fundamentals to applications are presented in detail. Finally, we propose some rational suggestions and prospects for in-depth research on failure mechanisms and the further development of ASSEs and Si-based anodes in Si-based ASSBs. We hope that this review will provide valuable insights into failure mechanisms and advanced optimization strategies for the development of next-generation Si-based ASSBs, and bridge the gap between fundamental research and practical applications, particularly for the readers who are new to this field and have an interest in it.
Detail
Taurine-mediated dynamic bridging strategy for highly stable Zn metal anode
Journal of Bionic Engineering ( IF 2.995 ) Pub Date: 2023-07-10 , DOI: 10.1016/j.ensm.2023.102882
Rampant dendrite growth and parasitic reactions are significant issues for the Zn metal anode. Herein, for the first time, we propose a dynamic bridging strategy to boost the reversibility of the Zn anode by introducing a chain taurine (TA) additive as a mediator. Elaborately designed electrochemical analysis and theoretical calculations reveal that TA can dynamically switch between inner Helmholtz plane (IHP) adsorption and modified solvation sheath due to the salt bridge interactions between the amphiphilic functional groups. TA adsorbed in IHP forms H2O-poor channels that preferentially facilitate the transport and desolvation of Zn2+ solvation sheaths containing TA, thereby inducing uniform nucleation and inhibiting H2O reduction. As a result, the Zn metal anode achieves excellent stability (over 4000 h) and low polarization voltage, both at high and low current densities (1–20 mA cm−2). This work provides a novel insight into electrolyte engineering for realizing high-performance aqueous Zn metal batteries (AZMBs).
Detail
Electrodeposition-guided pre-passivation of Li-metal anode to enable long stable cycling of practical Li-metal batteries
Journal of Bionic Engineering ( IF 2.995 ) Pub Date: 2023-06-12 , DOI: 10.1016/j.ensm.2023.102827
Ultrathin, large-area Li metal anodes (LMAs) are essential for high-energy Li-metal batteries (LMBs). However, most commercially manufactured LMAs (M-Li1) form a native passivation layer (NPL2) during manufacturing. Intrinsically non-uniform NPL can initiate sporadic Li dendrite growth and the chemical/structural deterioration of LMAs. This study presents an electrochemical pre-passivation method to build an electrolyte-derived native layer (ENL3) using electrodeposited Li (ED-Li4). Using localized high-concentration electrolytes and post-calendaring, ED-Li can build a Li2CO3-less, fluorinated ENL and decrease the surface roughness. Herein, ED-Li facilitates Li nucleation during earlier Li plating owing to the electrolyte-compatible ENL, and alleviates pitting during subsequent Li stripping, thereby mitigating LMA swelling. ED-Li improves the cycling stability of Li||NMC622 cells to outperform M-Li, which is further validated using different electrolytes under practical conditions, demonstrating its potential for use as the starting LMA in post-treatment approaches, such as protective layer coating and electrolyte-driven passivation.
Detail
Revealing the Mechanisms of Electrolyte Additive PTS on Ni-rich Electrode: Tolerance to High Temperature (50°C) and High Voltage (4.6V)
Journal of Bionic Engineering ( IF 2.995 ) Pub Date: 2023-06-12 , DOI: 10.1016/j.ensm.2023.102851
Ni-rich (Ni≥0.8) LiNixCoyMn1−x−yO2 (NCM) cathode materials have attracted great interest for high-energy-density lithium ion batteries (LIBs). However, layered oxides of Ni-rich CAMs are suffering from the notorious structural and interfacial degradation in the liquid electrolyte, especially at high state-of-charge (voltage) and temperature, which leads to electrochemical performance deterioration and thermal runaway of the cell. This work systematically and comprehensively reveals the underlying mechanism of the electrolyte additive phenyl trifluoromethyl sulfide (PTS) to enhance the electrochemical property of Ni-rich layered oxides at high voltage (∼4.6 V) and high-temperature (∼50 °C). Specifically, PTS observably encourages the electrode stability via cathode-electrolyte interface strengthening and reactive oxygen species deactivating mechanism, which facilitates the NCM811 cathode to adapt to the deep charging state as well as the highly oxidized environment. The binding energy calculation results reveal that the superoxide radical could steadily adsorb on the S radical or Li+ sites by interacting with Li+, thus making the superoxide radical deactivated. With the interface strengthening of PTS, the Ah-level NCM811||Gr pouch cell exhibits excellent cycling stability. This work affords a guide to designing electrolytes for Ni-rich LIBs towards high-voltage and high-temperature.
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Gel electrolyte with flame retardant polymer stabilizing lithium metal towards lithium-sulfur battery
Journal of Bionic Engineering ( IF 2.995 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.ensm.2023.102885
Gel polymer electrolytes have the advantages of both solid and liquid electrolytes. Generally speaking, the liquid electrolyte is physically stored in the porous structure of polymer matrix which cannot block the reactions between the liquid electrolyte and the thermodynamically unstable lithium metal. At the same time, the stored liquid electrolyte still presents a safety hazard. This work designed and prepared a flame-retardant polymer Polyimide (PI) that can gelatinize the classic carbonate liquid electrolyte to form a flame-retardant gel polymer electrolyte, which greatly improved the safety of the battery. More importantly, there was CH/π interaction between the PI and the carbonate solvents which obviously reduced electrolyte consumption and side reactions with lithium metal. The proposed gel polymer electrolyte achieved a high lithium ion transference number of 0.727 and ensured remarkably stable lithium-sulfur batteries with SPAN cathodes.
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Trinary nanogradients at electrode/electrolyte interface for lean zinc metal batteries
Journal of Bionic Engineering ( IF 2.995 ) Pub Date: 2023-06-28 , DOI: 10.1016/j.ensm.2023.102873
Zn2+ ion transport kinetics is limited by the insufficient electrochemically active surface area of planar Zn metal. Although the three-dimensional (3D) framework homogenizes local current density and hence reduces electrode polarization, its interface lacks the incorporation of affinity sites and the regulation of active water molecules. Herein, we constructed the nanopore structure on the copper foam framework to prepare a 3D electrode with trinary nanogradients (TNGs) including conductivity-dielectric, zincophilicity, and electrolyte concentration. The conductivity-dielectric and zincophilicity gradients enable the bottom-up growth of Zn metal in the surface mesopores by altering the distribution electric field. In addition, the electrolyte adsorbed in the mesopores forms a type of water-poor, Zn-rich "reservoirs" by interacting with the functional groups on the pore wall, thereby forming a concentration gradient with the electrolyte outside and limiting the number of active water molecules. The TNGs can achieve reversible plating/stripping with an average Coulombic Efficiency (CE) of 99.5% over 3000 cycles. Finally, a full battery (N/P ratio≈2.5) with a 3D lean-zinc anode and NH4V4O10 as the cathode was assembled, which can be cycled stably for 500 cycles (2 A g-1). We hope that such a 3D framework design with trinary nanogradients will open up a new avenue for improving the practicality of zinc metal anodes.
Detail
Low-temperature, high cycling stability, and high Coulombic efficiency liquid metal batteries enabled by lithium halide-potassium halide molten salt electrolytes
Journal of Bionic Engineering ( IF 2.995 ) Pub Date: 2023-07-21 , DOI: 10.1016/j.ensm.2023.102889
Liquid metal batteries (LMBs) employ liquid metal as electrodes and inorganic molten salt as electrolytes, which circumvent the capacity degradation mechanism inherent in conventional batteries and are regarded as a promising alternative for grid-level energy storage. LMBs need to operate at high temperatures (typically 500∼550 °C), and it is of paramount importance to reduce the operating temperature. This work abandons the conventional lithium halide mixture electrolytes, and innovatively adopts lithium halide-potassium halide electrolytes, which are previously deemed unstable during the operation of LMBs. First, the Li|LiCl-KCl|Bi batteries are constructed, achieving stable operation at 410 °C with a remarkable capacity retention of 93.6% after 1100 cycles. Furthermore, the Li|LiCl-LiBr-KBr|Bi batteries are designed, demonstrating stable operation at 350 °C without capacity degradation after 660 cycles. The low working temperature significantly improves the Coulombic efficiency (up to 99.96%, the highest value among all reported LMBs to date) and facilitates the battery module to achieve "self-heating". Additionally, the mechanism of the displacement reaction between Li and K+ and the migration kinetics of Li atoms in LiBi/Li3Bi intermetallic compounds are analyzed. This work establishes liquid metal batteries with the advantages of low working temperature, high cycle stability, high Coulombic efficiency, low cost, and large capacity, which effectively promotes the development and practical application of LMBs.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术2区 ENGINEERING, MULTIDISCIPLINARY 工程:综合2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
16.40 31 Science Citation Index Expanded Not
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